molecular formula C9H19NO B8794338 n,n-Diethylpentanamide CAS No. 922-13-4

n,n-Diethylpentanamide

Cat. No.: B8794338
CAS No.: 922-13-4
M. Wt: 157.25 g/mol
InChI Key: YDNGWBPWLNQCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,n-Diethylpentanamide is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

922-13-4

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N,N-diethylpentanamide

InChI

InChI=1S/C9H19NO/c1-4-7-8-9(11)10(5-2)6-3/h4-8H2,1-3H3

InChI Key

YDNGWBPWLNQCSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

77.6 g of pent-3-enoic acid diethylamide, 32.2 g of ethanol, 1.58 g of pyridine and 3.42 g of Co2 (CO)8 were reacted, as described in Example 1, for 1 hour at 170° C. under a carbon monoxide pressure of 150 bar (+approx. 2% by volume of H2). After cooling, analysis indicated a conversion of pent-3-enoic acid diethylamide of 47.3 mol %. Relative to this, 61.5 mol % of C6 -dicarboxylic acid ethylester-diethylamides had been formed and these had the following composition: 64.6% (=I1) of 2-ethylsuccinic acid 1-ethylester-4-diethylamide, 29.2% of 2-methylglutaric acid 1-ethylester-5-diethylamide and 6.2% of adipic acid ethylesterdiethylamide. Furthermore, as well as isomers of pentenoic acid diethylamide, n-pentanoic acid diethylamide and C6 -dicarboxylic acid bisdiethylamides (3 isomers) were formed at selectivities of conversion of 1.7 mol % and 1.1 mol %, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dicarboxylic acid ethylester-diethylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-ethylsuccinic acid 1-ethylester 4-diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methylglutaric acid 1-ethylester 5-diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.